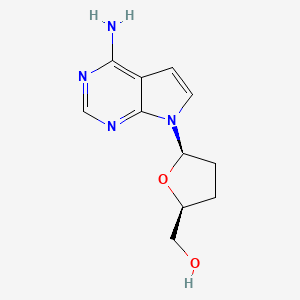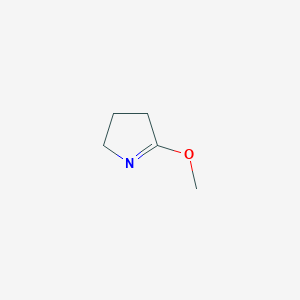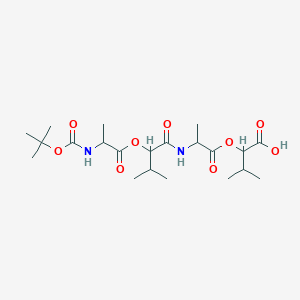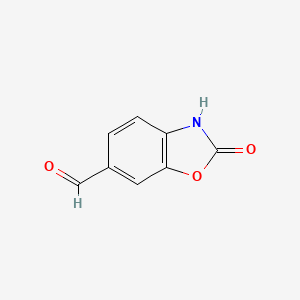
7-Deaza-2',3'-dideoxyadenosine
Vue d'ensemble
Description
7-Deaza-2’,3’-dideoxyadenosine is a potent pharmaceutical medication used in the pharmacological combat against viral infections . Its inhibition of reverse transcriptase metabolism profoundly suppresses replication of viral genomes within the infected host, thereby attenuating the severity and progression of viral infections such as herpes, HIV, and hepatitis B and C .
Synthesis Analysis
7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .
Molecular Structure Analysis
The molecular formula of 7-Deaza-2’,3’-dideoxyadenosine is C11H14N4O2 . The IUPAC name is [(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol .
Chemical Reactions Analysis
7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of the title 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .
Physical And Chemical Properties Analysis
The molecular weight of 7-Deaza-2’,3’-dideoxyadenosine is 234.25 g/mol . It appears as a white crystalline powder . It is soluble in methanol .
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
7-Deaza-2',3'-dideoxyadenosine and its derivatives have been extensively studied for their synthesis and potential antiviral activities. Research by Franchetti et al. (1991) demonstrated the synthesis of 3-deaza analogues of anti-HIV agents, including 2′,3′-didehydro-2′,3′-dideoxyadenosine and 2′,3′-dideoxyadenosine. These compounds showed notable anti-HIV activity at non-cytotoxic doses and significant cytostatic activity against murine colon adenocarcinoma cells (Franchetti et al., 1991). Another study by Seela et al. (1990) discussed the convergent syntheses of 3-deazapurine nucleosides, including this compound, which were found to be more stable against proton-catalyzed N-glycosylic bond hydrolysis than parent purine nucleosides (Seela et al., 1990).
Inhibition of Animal Viruses
Research has also been conducted on the efficacy of this compound derivatives as inhibitors of virus replication in animal models. Vittori et al. (2003, 2004) synthesized and tested N6-Cycloalkyl-2',3'-dideoxyadenosine derivatives and (2-chloro)-N6-cycloheptyl-3-deazaadenosine for their antireplicative activity against Bovine Herpes Virus 1 (BHV-1) and sheep Maedi/Visna Virus (MVV), showing good antireplicative activity and low cell toxicity (Vittori et al., 2003)(Vittori et al., 2004).
Synthesis and Conversion Studies
Seela and Kaiser (1988) investigated the synthesisof 8-Aza-7-deaza-2',3'-dideoxyadenosine, focusing on its conversion into allopurinol 2',3'-dideoxyribofuranoside. Their findings indicated a higher stability of the N-glycosylic bond of this compound to acid than that of 2',3'-dideoxyadenosine (ddA), although it showed no significant activity against the human immunodeficiency virus (Seela & Kaiser, 1988).
Carbocyclic Analogue and Antiviral Action
Montgomery et al. (1982) synthesized the carbocyclic analogue of 3-deazaadenosine (3-deaza-C-Ado), which demonstrated antiviral activity against various viruses, including herpes simplex virus type 1 and vaccinia virus. This compound was found to be a competitive inhibitor of S-adenosyl-L-homocysteine hydrolase and acted by potentially inhibiting the methylation of viral mRNA's polynucleotide 5' cap (Montgomery et al., 1982).
Metabolic Pathways in Human T Lymphocytes
Carson et al. (1988) explored the metabolism of 2',3'-dideoxyadenosine (ddAdo) in human T lymphocytes. Their research showed that ddAdo might be phosphorylated in T cells by various enzymes, although deoxycytidine kinase predominates. This study provided insights into the metabolic pathways and the potential limitations of ddAdo in preventing HIV-1 infection in cells with high AMP deaminase activity (Carson et al., 1988).
Mécanisme D'action
Target of Action
The primary target of 7-Deaza-2’,3’-dideoxyadenosine is the human immunodeficiency virus (HIV) . This compound has been used as an immunodeficiency agent .
Mode of Action
7-Deaza-2’,3’-dideoxyadenosine, also known as 7DDAD, inhibits the replication of HIV . It is a prodrug that is converted to adenosine after it enters the cell . This conversion prevents DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 7-Deaza-2’,3’-dideoxyadenosine is the replication of the HIV genome . By inhibiting DNA synthesis, 7DDAD profoundly suppresses the replication of the viral genome within the infected host .
Pharmacokinetics
As a prodrug, it is converted to adenosine after entering the cell . This conversion is crucial for its bioavailability and its ability to inhibit DNA synthesis .
Result of Action
The molecular and cellular effects of 7-Deaza-2’,3’-dideoxyadenosine’s action include the inhibition of HIV replication and the prevention of DNA synthesis . This results in the attenuation of the severity and progression of viral infections such as HIV .
Safety and Hazards
When handling 7-Deaza-2’,3’-dideoxyadenosine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
7-Deaza-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV . By inhibiting reverse transcriptase, 7-Deaza-2’,3’-dideoxyadenosine prevents the synthesis of viral DNA from RNA templates, thereby halting viral replication . Additionally, this compound can be incorporated into DNA during replication, leading to chain termination due to the absence of the 3’ hydroxyl group.
Cellular Effects
The effects of 7-Deaza-2’,3’-dideoxyadenosine on various cell types and cellular processes are profound. In HIV-infected cells, it effectively inhibits viral replication, reducing the viral load and preventing the progression of the infection . This compound also impacts cellular metabolism by interfering with DNA synthesis, which can lead to apoptosis in rapidly dividing cells, such as cancer cells. Furthermore, 7-Deaza-2’,3’-dideoxyadenosine has been shown to influence cell signaling pathways and gene expression, contributing to its antiviral and anticancer activities .
Molecular Mechanism
At the molecular level, 7-Deaza-2’,3’-dideoxyadenosine exerts its effects primarily through the inhibition of reverse transcriptase and the incorporation into DNA, leading to chain termination . The compound binds to the active site of reverse transcriptase, preventing the enzyme from catalyzing the synthesis of viral DNA . Additionally, its incorporation into DNA disrupts the elongation process, as the absence of the 3’ hydroxyl group prevents the addition of subsequent nucleotides. This dual mechanism of action makes 7-Deaza-2’,3’-dideoxyadenosine a potent antiviral and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’,3’-dideoxyadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-Deaza-2’,3’-dideoxyadenosine maintains its antiviral and anticancer activities in vitro, although its efficacy may decrease with prolonged exposure . Additionally, the compound’s stability and degradation can influence its long-term effects on cellular function, with potential implications for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Deaza-2’,3’-dideoxyadenosine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication and reduces tumor growth without causing significant toxicity . At higher doses, 7-Deaza-2’,3’-dideoxyadenosine can exhibit toxic effects, including hepatotoxicity and myelosuppression. These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
7-Deaza-2’,3’-dideoxyadenosine is involved in several metabolic pathways, primarily related to its activation and incorporation into DNA . The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA . This process involves interactions with enzymes such as adenosine kinase and deoxycytidine kinase. Additionally, 7-Deaza-2’,3’-dideoxyadenosine can affect metabolic flux and metabolite levels by disrupting DNA synthesis and cellular proliferation .
Transport and Distribution
Within cells and tissues, 7-Deaza-2’,3’-dideoxyadenosine is transported and distributed through various mechanisms. The compound can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 7-Deaza-2’,3’-dideoxyadenosine can interact with binding proteins that influence its localization and accumulation . These interactions are crucial for the compound’s therapeutic efficacy, as they determine its availability and activity within target cells.
Subcellular Localization
The subcellular localization of 7-Deaza-2’,3’-dideoxyadenosine is primarily within the nucleus, where it exerts its effects on DNA synthesis and replication . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s activity, as they ensure that 7-Deaza-2’,3’-dideoxyadenosine reaches its intended targets within the cell.
Propriétés
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-IONNQARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193635 | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-30-3 | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)





